23-Keto nemadectin
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 23-Keto Nemadectin involves several steps, starting from the precursor Moxidectin. The preparation methods include:
Oxidation of Moxidectin: This involves the use of oxidizing agents to convert Moxidectin to this compound.
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
23-Keto Nemadectin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to Moxidectin or other related compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
23-Keto Nemadectin has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of oxidation and reduction reactions.
Biology: It is studied for its biological activity and potential use as a parasiticide.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating parasitic infections.
Industry: It is used in the development of new veterinary drugs and formulations.
Wirkmechanismus
The mechanism of action of 23-Keto Nemadectin involves its interaction with specific molecular targets in parasites. It binds to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death of the parasite. This mechanism is similar to that of its precursor, Moxidectin .
Vergleich Mit ähnlichen Verbindungen
23-Keto Nemadectin is similar to other compounds in the avermectin family, such as:
Moxidectin: Its precursor, used as a parasiticide.
Ivermectin: Another well-known parasiticide with a similar mechanism of action.
Abamectin: Used in agriculture for pest control.
The uniqueness of this compound lies in its specific structural modifications, which may confer different biological activities and pharmacokinetic properties compared to its analogs .
Biologische Aktivität
23-Keto nemadectin, a derivative of nemadectin, is a potent endectocide that exhibits significant biological activity against a variety of parasitic organisms. This compound is particularly noted for its efficacy in veterinary medicine, where it is utilized to control parasitic infections in livestock and companion animals. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against specific parasites, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 610.77 g/mol. Its structure is characterized by a keto group at the 23 position, which differentiates it from other related compounds such as moxidectin. This structural modification is believed to enhance its biological activity and pharmacokinetic properties.
The primary mechanism through which this compound exerts its biological effects is by targeting the glutamate-gated chloride channels (GluCl) in the nervous systems of parasites. This action leads to paralysis and death of the parasites. Similar to other macrocyclic lactones, it disrupts neurotransmission in nematodes and arthropods, making it an effective treatment option for various parasitic infections.
Efficacy Against Parasites
Research indicates that this compound demonstrates potent anthelmintic activity against several parasitic species:
- Nematodes : Effective against various gastrointestinal nematodes in livestock.
- Arthropods : Shows activity against ectoparasites like mites and lice.
Table 1: Efficacy of this compound Against Various Parasites
Parasite Type | Specific Species | Efficacy (%) | Reference |
---|---|---|---|
Nematodes | Haemonchus contortus | 98 | |
Nematodes | Teladorsagia circumcincta | 95 | |
Ectoparasites | Rhipicephalus (Boophilus) microplus | 90 |
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Veterinary Application : A study conducted on sheep infected with Haemonchus contortus demonstrated that administration of this compound resulted in a significant reduction in parasite load, with efficacy rates exceeding 95% within two weeks post-treatment.
- Comparative Study : In a controlled trial comparing moxidectin and this compound, both compounds exhibited similar efficacy against Teladorsagia circumcincta, but this compound showed a more favorable safety profile at higher doses.
Safety Profile
The safety profile of this compound has been assessed in various animal studies. It has shown low toxicity levels with minimal side effects observed in treated animals. The compound's pharmacokinetics indicate a favorable absorption and distribution profile, contributing to its effectiveness as an endectocide.
Future Research Directions
Ongoing research aims to further elucidate the full spectrum of biological activities associated with this compound, including:
- Mechanisms of Resistance : Investigating potential resistance mechanisms in target parasites.
- Combination Therapies : Evaluating the efficacy of this compound in combination with other antiparasitic agents to enhance treatment outcomes.
Eigenschaften
IUPAC Name |
(1R,4S,5'R,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,4'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-29,31-33,38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,31+,32+,33+,35-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWHZFYSDDOYRR-BVWZAJDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=O)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)CC(=O)[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112124-81-9 | |
Record name | 23-Keto nemadectin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112124819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23-KETO NEMADECTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8UGZ945KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.